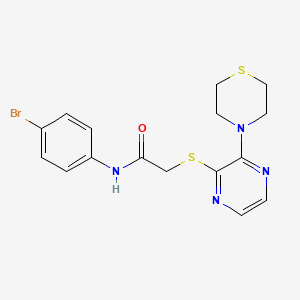

N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4OS2/c17-12-1-3-13(4-2-12)20-14(22)11-24-16-15(18-5-6-19-16)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOHHVAITBZFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

Thiomorpholinopyrazinyl Intermediate: This intermediate can be synthesized by reacting pyrazine derivatives with thiomorpholine under suitable conditions.

Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the thiomorpholinopyrazinyl intermediate using a thioacetamide linkage. This can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Triazinoindolyl Derivatives ()

Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) (Table 1, Entry 1) replace the pyrazine-thiomorpholine group with a triazinoindole system. However, the absence of the thiomorpholine sulfur may reduce solubility compared to the target compound .

Thiophene-Based Analogues ()

N-(4-Bromophenyl)-2-(2-thienyl)acetamide substitutes the pyrazine-thiomorpholine with a thiophene ring. Thiophenes are known for antimycobacterial activity due to their ability to disrupt cell wall synthesis.

Morpholinyl-Thioxoacetamides ()

Compounds like N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) feature a thioxoacetamide group and a morpholine ring. The thioxo (C=S) group increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes. This contrasts with the thioether (C-S-C) linkage in the target compound, which favors non-covalent interactions .

Pharmacological Activity Comparisons

FPR1/FPR2 Receptor Modulation ()

Pyridazinone derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as mixed FPR1/FPR2 agonists, promoting neutrophil chemotaxis. The target compound’s thiomorpholine-pyrazine system may exhibit distinct receptor selectivity due to its larger, more rigid structure .

Enzyme Inhibition ()

N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (12i) inhibits α-glucosidase and α-amylase, critical targets in diabetes management. The benzo[e][1,2]thiazine-1,1-dioxide moiety’s sulfonamide group contributes to competitive inhibition, a mechanism less likely in the sulfur-rich but sulfonamide-free target compound .

Data Tables

Research Findings and Implications

- Structural Flexibility vs. Activity: Thiomorpholine-pyrazine hybrids balance lipophilicity and hydrogen-bonding capacity, making them versatile for CNS targets, whereas rigid triazinoindoles favor DNA interactions .

- Sulfur Role : Thioether linkages (target compound) enhance metabolic stability over thiophenes, which are prone to oxidation .

- Synthetic Efficiency: Bromophenyl-acetamide syntheses consistently achieve >90% purity, outperforming cyanopyridine derivatives .

Biological Activity

N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound with potential biological significance, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₄BrN₃OS

- Molecular Weight : 319.24 g/mol

- SMILES Notation :

BrC1=CC=C(C=C1)C(=O)NCC(SC2=NN=C(C=N2)C3CCSCC3)=O

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and related compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| d1 | Antimicrobial | E. coli | |

| d6 | Anticancer | MCF7 (breast cancer) | |

| d7 | Anticancer | MCF7 (breast cancer) |

In a study evaluating the antimicrobial activity of related compounds, it was found that certain derivatives exhibited promising results against both bacterial and fungal strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell survival.

Case Studies and Research Findings

-

Synthesis and Evaluation :

- The synthesis involves multiple steps starting from 4-bromophenyl derivatives, followed by the introduction of the thiomorpholine and pyrazine moieties. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

- In vitro assays demonstrated significant activity against MCF7 cells with IC50 values indicating effective concentrations for therapeutic applications.

-

Molecular Docking Studies :

- Molecular docking studies conducted using software such as Schrodinger revealed favorable binding interactions between the compound and target proteins involved in cancer progression. This supports the hypothesis that the compound could serve as a lead molecule for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-bromophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide?

- Methodology : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the pyrazine-thiol intermediate via nucleophilic substitution or cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Step 2 : Thioether linkage formation using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions .

- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for ≥95% purity .

- Key Variables : Temperature control (<60°C to avoid decomposition), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for thiol:acetamide) are critical for yields >70% .

Q. How can the structural integrity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.5 ppm, thiomorpholine protons at δ 3.2–3.8 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error (e.g., [M+H] at m/z 454.0123) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in IC values (e.g., 2.5 µM vs. 8.7 µM against breast cancer cells) may arise from:

- Assay Variability : Differences in cell lines (MCF-7 vs. MDA-MB-231) or incubation times (24h vs. 48h) .

- Compound Stability : Degradation under high humidity or light exposure, validated via stability studies (TGA/DSC) .

- Resolution : Standardize protocols (e.g., NCI-60 panel) and use freshly prepared DMSO stock solutions (<1 week old) .

Q. How does the thiomorpholine-pyrazine core influence molecular interactions with biological targets?

- Mechanistic Insights :

- Hydrogen Bonding : Thiomorpholine’s sulfur atom acts as a hydrogen bond acceptor with kinase ATP-binding sites (e.g., EGFR) .

- π-π Stacking : Pyrazine’s aromatic ring interacts with tyrosine residues in enzyme active sites, confirmed via molecular docking (AutoDock Vina, ΔG ≈ -9.2 kcal/mol) .

- SAR Data :

| Modification | Effect on Activity | Source |

|---|---|---|

| Bromophenyl → Chlorophenyl | ↓ Potency (IC ×1.5) | |

| Thiomorpholine → Morpholine | ↓ Solubility (LogP +0.3) |

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : SwissADME for bioavailability (TPSA ≈ 95 Ų, LogP ≈ 2.8) and CYP450 inhibition risk (CYP3A4 substrate) .

- MD Simulations : GROMACS for binding stability (RMSD <2 Å over 100 ns) with tubulin or topoisomerase II .

- Limitations : Overestimation of BBB permeability due to static models; experimental validation via PAMPA-BBB required .

Methodological Challenges

Q. How to address low yields in the final coupling step of the synthesis?

- Troubleshooting :

- Catalyst Optimization : Replace EDCI with DCC (1.5 eq.) in THF to enhance thioester formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 45 min at 80°C, improving yields by 20% .

- Byproduct Analysis : LC-MS to identify disulfide dimers (m/z ~900) and adjust reducing agents (e.g., TCEP) .

Q. What crystallographic techniques elucidate the compound’s 3D structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.